1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound. It is characterized by its unique structure, which includes a methoxypyrrolidine group attached to a piperidine ring, further connected to a dimethylpropanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps:
Formation of the Methoxypyrrolidine Group: This step involves the reaction of pyrrolidine with methanol under acidic conditions to introduce the methoxy group.
Attachment to Piperidine Ring: The methoxypyrrolidine is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, to form the intermediate compound.
Formation of the Dimethylpropanone Moiety: The final step involves the reaction of the intermediate with 2,2-dimethylpropanone under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one: Contains an amino group instead of a methoxy group.
Uniqueness
1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one is unique due to its methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can affect the compound’s ability to interact with molecular targets, potentially enhancing its therapeutic effects or altering its pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)14(18)16-8-5-12(6-9-16)17-10-7-13(11-17)19-4/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBVTQPSVFJWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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